IL-1β Inhibitory Potency: 3,350-Fold Improvement Over First-Generation Minozac
GIBH-130 exhibits an IL-1β inhibitory IC50 of 3.4 nM in LPS-activated BV-2 microglial cells [1]. In contrast, the first-generation neuroinflammation inhibitor Minozac from which GIBH-130 was derived demonstrates an IC50 of 11.4 μM in the same assay system [1]. The calculated potency improvement is approximately 3,350-fold.
| Evidence Dimension | IL-1β secretion inhibition |
|---|---|
| Target Compound Data | IC50 = 3.4 nM |
| Comparator Or Baseline | Minozac (IC50 = 11.4 μM) |
| Quantified Difference | 3,350-fold improvement |
| Conditions | LPS-activated BV-2 microglial cells |
Why This Matters
This >3,000-fold potency gain enables effective IL-1β suppression at nanomolar concentrations, reducing the compound mass required for in vivo studies and minimizing potential off-target effects associated with high-dose administration.
- [1] Zhou W, et al. Identification of Aminopyridazine-Derived Compounds as Inhibitors of IL-1β Production. ACS Med Chem Lett. 2012;3(5):407-411. View Source
